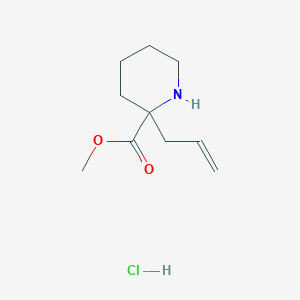![molecular formula C25H20N2O6S2 B2832314 [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone CAS No. 959553-94-7](/img/structure/B2832314.png)
[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone is a useful research compound. Its molecular formula is C25H20N2O6S2 and its molecular weight is 508.56. The purity is usually 95%.
BenchChem offers high-quality [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Compound Applications and Research Insights
Understanding Chemical Interactions : Research into chemical compounds often focuses on their interactions within biological systems, environmental settings, or technological applications. For example, studies on benzophenones and their derivatives explore their use as UV filters in consumer products, assessing their safety, effectiveness, and potential health impacts (Caruana et al., 2011).
Environmental and Health Impacts : Investigations into the environmental presence and health effects of chemical compounds, such as environmental phenols in consumer and personal care products, inform regulatory decisions and public health guidelines (Mortensen et al., 2014). These studies can highlight the need for monitoring and managing chemical exposure to ensure safety.
Pharmacological Applications : Research into the pharmacological profiles of new chemical entities assesses their potential as therapeutic agents, exploring efficacy, safety, and the mechanism of action in treating various conditions (Ward et al., 1987). This includes evaluating analgesic properties and side effect profiles to identify promising drug candidates.
Toxicological Assessments : Toxicology studies are crucial for understanding the adverse effects of chemicals, including potential neurotoxicity or the impact on specific biological pathways. For instance, research into the neurotoxic effects of MDMA and its metabolites in humans provides insights into the risks associated with recreational drug use and informs medical and public health responses (Perfetti et al., 2009).
Biochemical and Molecular Studies : Detailed biochemical and molecular investigations help elucidate the actions of chemical compounds at the cellular level, including their effects on enzymes, neurotransmitters, and metabolic pathways. These studies can uncover the underlying mechanisms contributing to therapeutic effects or toxicities (Brun et al., 2010).
properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(3-methoxyanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S2/c1-31-17-7-5-6-16(13-17)27-25-24(35(29,30)18-8-3-2-4-9-18)21(26)23(34-25)22(28)15-10-11-19-20(12-15)33-14-32-19/h2-13,27H,14,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRZSZNQYSXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3-methoxyphenyl)thiophene-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)
![6-(5-Chloro-2-methoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2832240.png)






![10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2832250.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2832253.png)